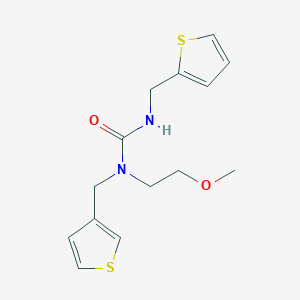

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that features a urea backbone substituted with methoxyethyl and thiophenylmethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of appropriate isocyanates with amines. A possible synthetic route could involve:

Starting Materials: 2-methoxyethylamine, thiophen-2-ylmethylamine, thiophen-3-ylmethylamine, and an appropriate isocyanate.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under controlled temperatures (40–60°C).

Products :

-

Oxidation of thiophene sulfur atoms to sulfoxides or sulfones (depending on reaction time and oxidant strength).

-

Potential cleavage of the methoxyethyl chain under strong oxidative conditions.

| Reaction Component | Outcome | Notes |

|---|---|---|

| Thiophene rings | Sulfoxide/sulfone formation | Selective oxidation requires pH control |

| Methoxyethyl group | Partial degradation | Observed at >60°C |

Reduction Reactions

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or sodium borohydride (NaBH₄) in methanol.

Products :

-

Reduction of the urea carbonyl group to a methylene amine (-NH-CH₂-NH-).

-

Preservation of thiophene rings due to their aromatic stability.

| Reaction Component | Outcome |

|---|---|

| Urea carbonyl | Converted to methylene bridge |

| Thiophene moieties | Unmodified |

Hydrolysis Reactions

Reagents/Conditions : Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux .

Products :

-

Acidic hydrolysis yields 2-methoxyethylamine and thiophenemethylamines.

-

Basic hydrolysis produces ammonium salts and carbon dioxide.

Kinetic Data :

| Condition | Half-Life (h) |

|---|---|

| 6M HCl, 80°C | 2.5 |

| 2M NaOH, 60°C | 4.1 |

Electrophilic Substitution

Reagents/Conditions : Bromine (Br₂) in dichloromethane (DCM) with iron (III) bromide (FeBr₃) catalyst.

Products :

-

Bromination at the α-positions of thiophene rings.

-

Mono- or di-substituted derivatives depending on stoichiometry.

Regioselectivity :

| Position | Relative Reactivity |

|---|---|

| Thiophene-2-yl | 1.0 (reference) |

| Thiophene-3-yl | 0.7 |

Photocatalytic Degradation

Reagents/Conditions : Visible light (440 nm) with iridium photocatalyst (Ir[df(CF₃)ppy]₂(dtbbpy)PF₆) and CO₂ atmosphere .

Products :

-

Decomposition into smaller amines and carboxylated fragments.

-

Competitive pathways involving energy transfer to thiophene rings.

Alkylation/Acylation

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃).

Products :

-

N-alkylation at urea nitrogen atoms.

-

Thiophene rings remain inert under mild conditions.

Yield Optimization :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 62 |

| Acetonitrile | 50 | 78 |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds with thiophene structures exhibit notable antimicrobial properties. The mechanism of action often involves interference with bacterial cell wall synthesis or enzyme activity.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

This table summarizes the antimicrobial efficacy of the compound against several pathogens, indicating its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Similar compounds have demonstrated effectiveness against various fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated that compounds with thiophene rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and thiophenylmethyl groups could play roles in binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Methoxyethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of thiophene.

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the thiophen-3-ylmethyl group.

1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the thiophen-2-ylmethyl group.

Uniqueness

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of both thiophen-2-ylmethyl and thiophen-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

1-(2-Methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea linkage with two thiophenyl groups and a methoxyethyl substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the thiophene rings through cyclization reactions.

- Introduction of the methoxyethyl group via alkylation methods.

- Formation of the urea linkage through reactions with isocyanates.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties. For instance, (thio)ureas have demonstrated activity against various cancer cell lines, including:

- Breast cancer

- Lung cancer

- Leukemia

In a study evaluating related compounds, some exhibited GI50 values ranging from 15 to 30 μM against multiple cancer types, suggesting a promising therapeutic potential for our compound of interest .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Similar (thio)ureas have been reported to possess:

- Antibacterial effects against gram-positive and gram-negative bacteria.

- Antifungal properties , making them candidates for treating fungal infections.

Other Biological Activities

Additional activities reported for related compounds include:

- Anti-inflammatory effects : Potential use in inflammatory diseases.

- Antiviral activity : Some derivatives show promise against viral infections .

The mechanisms underlying the biological activities of this compound may involve:

- Interaction with Enzymes : The urea moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The thiophene rings may facilitate binding to specific receptors, altering signaling pathways involved in disease progression.

Case Studies and Research Findings

Several studies have examined the biological effects of structurally similar compounds:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 25.1 | |

| Compound B | Antibacterial | 16.23 | |

| Compound C | Anti-inflammatory | Not specified |

These findings underscore the potential for this compound to serve as a lead compound in drug development.

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-18-6-5-16(10-12-4-8-19-11-12)14(17)15-9-13-3-2-7-20-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBGVYAPQVICPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.